molecular formula C4H2N4O3 B1532408 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol CAS No. 24294-89-1

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol

Cat. No.: B1532408
CAS No.: 24294-89-1
M. Wt: 154.08 g/mol
InChI Key: AFJDXTDPQNIWOX-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique ring structure, which includes both oxadiazole and pyrazine rings

Future Directions

The future directions for the study of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” could include further exploration of its potential applications in various fields such as medicinal chemistry and high-energy molecules . Additionally, more studies could be conducted to understand its mechanism of action and to develop new synthetic approaches .

Mechanism of Action

Target of Action

The primary target of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is the mitochondria . It acts as a mitochondrial uncoupler , which disrupts the proton gradient established by the electron transport chain in mitochondria .

Mode of Action

This compound interacts with its target, the mitochondria, by uncoupling oxidative phosphorylation . This uncoupling leads to an increase in the oxygen consumption rate , which is a measure of the compound’s uncoupling activity .

Biochemical Pathways

The action of this compound affects the oxidative phosphorylation pathway . By disrupting the proton gradient, it prevents the formation of ATP through this pathway . The downstream effects of this action include an increase in oxygen consumption and a decrease in ATP production .

Pharmacokinetics

It is known that the compound is readily soluble in dmso, dmf, and other organic solvents, poorly soluble in alkanes, and insoluble in water . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in oxygen consumption and a decrease in ATP production . In an in vivo model of Nonalcoholic Steatohepatitis (NASH), the compound decreased liver triglyceride levels and showed improvement in fibrosis, inflammation, and plasma ALT .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in organic environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction is often carried out under acidic conditions, using diluted hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes ring closure to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

    [1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains sulfur instead of oxygen.

    [1,2,5]Oxadiazolo[3,4-b]pyridine: Contains a pyridine ring instead of a pyrazine ring.

    [1,2,5]Oxadiazolo[3,4-b]benzene: Contains a benzene ring instead of a pyrazine ring.

Uniqueness

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is unique due to its specific ring structure, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and sensors .

Properties

IUPAC Name

4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJDXTDPQNIWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NON=C1NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337477
Record name [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24294-89-1
Record name [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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